Edtah

Radiopharmaceuticals Biodistribution Hepatobiliary Excretion

Edtah, also known as ethylenediaminetetraacetohydroxamic acid (EDTAH), is a polyaminocarboxylic acid derivative belonging to the hydroxamic acid class of chelating agents. Characterized by the molecular formula C10H20N6O8 and a molecular weight of 352.30 g/mol , it represents a structural analog of ethylenediaminetetraacetic acid (EDTA) wherein the carboxylate groups are replaced with hydroxamate moieties.

Molecular Formula C10H20N6O8
Molecular Weight 352.30 g/mol
CAS No. 38932-78-4
Cat. No. B12302650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdtah
CAS38932-78-4
Molecular FormulaC10H20N6O8
Molecular Weight352.30 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)NO)CC(=O)NO)N(CC(=O)NO)CC(=O)NO
InChIInChI=1S/C10H20N6O8/c17-7(11-21)3-15(4-8(18)12-22)1-2-16(5-9(19)13-23)6-10(20)14-24/h21-24H,1-6H2,(H,11,17)(H,12,18)(H,13,19)(H,14,20)
InChIKeyVCYBNECPYBWAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edtah (CAS 38932-78-4): A Hydroxamic Acid-Based Chelator for Specialized Radiopharmaceutical and Catalytic Research


Edtah, also known as ethylenediaminetetraacetohydroxamic acid (EDTAH), is a polyaminocarboxylic acid derivative belonging to the hydroxamic acid class of chelating agents [1]. Characterized by the molecular formula C10H20N6O8 and a molecular weight of 352.30 g/mol [2], it represents a structural analog of ethylenediaminetetraacetic acid (EDTA) wherein the carboxylate groups are replaced with hydroxamate moieties [1]. This modification fundamentally alters its metal-binding selectivity, lipophilicity, and biological distribution profile, distinguishing it from conventional aminopolycarboxylate chelators and positioning it for specialized applications where EDTA and DTPA exhibit suboptimal performance.

Why Edtah (CAS 38932-78-4) Cannot Be Replaced by Generic EDTA or DTPA in Targeted Applications


Despite sharing a common aminopolycarboxylate backbone with EDTA and DTPA, Edtah's substitution of carboxylate groups with hydroxamic acid functionalities results in distinct physicochemical and biological behaviors that preclude simple interchangeability. In vivo studies demonstrate that 99mTc-EDTAH complexes exhibit significantly higher plasma protein binding and a prolonged elimination half-life compared to 99mTc-EDTA and 99mTc-DTPA, directly impacting pharmacokinetic profiles and imaging contrast in diagnostic applications [1]. Furthermore, while 99mTc-EDTA undergoes substantial hepatobiliary excretion (20-30% of total), 99mTc-EDTAH exhibits negligible hepatobiliary clearance (<2%), altering the biodistribution and organ dosimetry profile in a manner that cannot be replicated by conventional chelators [1]. These differences render Edtah uniquely suited for applications requiring prolonged circulation or reduced hepatic accumulation, where generic substitution would lead to suboptimal or even erroneous experimental outcomes.

Quantitative Differentiation of Edtah (CAS 38932-78-4) vs. EDTA and DTPA: Evidence for Procurement Decisions


Reduced Hepatobiliary Excretion of 99mTc-EDTAH Compared to 99mTc-EDTA

In a comparative in vivo study using rabbits, the hepatobiliary excretion of 99mTc-EDTAH was quantified and found to be negligible (<2% of total excreted amount), whereas 99mTc-EDTA exhibited substantial hepatobiliary clearance (20-30%) [1]. This difference is attributed to the hydroxamic acid functional groups in Edtah, which alter its lipophilicity and interaction with hepatic transport mechanisms compared to the carboxylate groups of EDTA.

Radiopharmaceuticals Biodistribution Hepatobiliary Excretion

Increased Plasma Protein Binding and Prolonged Elimination Half-Life of 99mTc-EDTAH

In the same rabbit study, the binding of 99mTc-labeled complexes to plasma proteins was quantified, revealing a distinct rank order: 99mTc-DTPA < 99mTc-EDTA < 99mTc-HIDAmH < 99mTc-EDTAH [1]. The elimination half-life increased in parallel with protein binding, with 99mTc-EDTAH exhibiting the longest half-life among the tested chelators.

Pharmacokinetics Plasma Protein Binding Drug Elimination

Distinct Oxidation State Distribution of 99mTc in EDTAHA Complexes

Internal Conversion Electron Spectroscopy (ICES) measurements on solid 99mTc-chelate samples revealed different chemical shifts for EDTAHA (Edtah) compared to EDTA and DTPA. The observed shifts for 99mTc(Sn)EDTAHA were 1.8 eV and 3.3 eV, corresponding to 99mTc(V) and 99mTc(IV) oxidation states, respectively [1]. In contrast, 99mTc(Sn)EDTA exhibited shifts of 1.9 eV and 3.6 eV, while 99mTc(Sn)DTPA showed shifts of 2.1, 3.2, and 4.3 eV.

Radiochemistry Oxidation State Technetium Chemistry

Stability Constants for Ru(III)-EDTAH Carbonyl Complexes in Aqueous Solution

A spectrophotometric and potentiometric study of the interaction of [Ru(EDTAH)(H₂O)] with CO in aqueous solution yielded quantitative stability constants for the formation of specific ruthenium-carbonyl complexes. The log of the stability constants (log K) for complexes 2, 3, and 4 at 25°C (μ = 0.1 M) were determined to be 2.4, 4.9, and 3.72, respectively [1]. These values characterize the thermodynamic stability of the Ru-EDTAH-CO system.

Coordination Chemistry Ruthenium Complexes Stability Constants

Optimal Application Scenarios for Edtah (CAS 38932-78-4) Based on Quantitative Differentiation


Renal Radiopharmaceutical Development Requiring Minimized Hepatic Interference

For the development of 99mTc-based renal imaging agents, Edtah's negligible hepatobiliary excretion (<2%) offers a distinct advantage over EDTA (20-30%) [1]. This reduces background signal from the liver and gastrointestinal tract, improving the clarity of renal scintigraphy and allowing for more accurate quantification of renal function. Procurement of Edtah is indicated when the experimental objective requires a radiopharmaceutical with a predominantly renal clearance pathway and minimal hepatic uptake.

Blood Pool Imaging and Extended Circulation Time Applications

The higher plasma protein binding and prolonged elimination half-life of 99mTc-EDTAH compared to 99mTc-EDTA and 99mTc-DTPA [1] make Edtah a preferred chelator for blood pool imaging, such as gated equilibrium radionuclide angiography. Its extended vascular residence time allows for longer imaging windows and potentially improved assessment of cardiac function. Researchers requiring a chelator that provides sustained systemic exposure should consider Edtah over faster-clearing alternatives.

Ruthenium-Based Homogeneous Catalysis Research

The well-characterized stability constants for Ru(III)-EDTAH complexes (log K values of 2.4, 4.9, and 3.72 for specific carbonyl species) [3] provide a quantitative foundation for designing catalytic systems. Edtah can be utilized as a ligand to modulate the reactivity and stability of ruthenium centers in reactions such as CO hydration to formic acid, where Ru-EDTAH has been shown to act as an efficient homogeneous catalyst. This makes Edtah a valuable reagent for researchers in organometallic chemistry and catalysis.

Technetium Coordination Chemistry and Radiopharmaceutical Design

The distinct oxidation state distribution observed for 99mTc-EDTAHA complexes (shifts of 1.8 eV for Tc(V) and 3.3 eV for Tc(IV)) compared to EDTA and DTPA [2] highlights the unique coordination environment provided by the hydroxamic acid ligand. This can be exploited to tune the redox properties and stability of technetium complexes, which is critical for designing novel radiopharmaceuticals with optimized in vivo behavior. Edtah is therefore a specialized reagent for radiochemists seeking to explore structure-activity relationships in technetium chemistry.

Technical Documentation Hub

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